molecular formula C30H37N9O2S B10831005 (4S)-2-amino-4-[3-[6-[(2S)-2,4-dimethylpiperazin-1-yl]-4-(4-prop-2-enoylpiperazin-1-yl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]-4-methyl-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile

(4S)-2-amino-4-[3-[6-[(2S)-2,4-dimethylpiperazin-1-yl]-4-(4-prop-2-enoylpiperazin-1-yl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]-4-methyl-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile

Cat. No.: B10831005
M. Wt: 587.7 g/mol
InChI Key: CKAMBYUZKWQCKJ-ADSBAMQRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

BI-0474 was developed using a structure-based design approach. The synthetic route involves the optimization of non-covalent binding starting from a KRAS binder identified in an NMR-based fragment screen . The final step in the synthesis involves attaching a Michael acceptor containing warhead to the optimized fragment . The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed.

Properties

Molecular Formula

C30H37N9O2S

Molecular Weight

587.7 g/mol

IUPAC Name

(4S)-2-amino-4-[3-[6-[(2S)-2,4-dimethylpiperazin-1-yl]-4-(4-prop-2-enoylpiperazin-1-yl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]-4-methyl-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C30H37N9O2S/c1-5-25(40)38-12-10-37(11-13-38)20-15-22(33-24(16-20)39-14-9-36(4)18-19(39)2)28-34-29(41-35-28)30(3)8-6-7-23-26(30)21(17-31)27(32)42-23/h5,15-16,19H,1,6-14,18,32H2,2-4H3/t19-,30-/m0/s1

InChI Key

CKAMBYUZKWQCKJ-ADSBAMQRSA-N

Isomeric SMILES

C[C@H]1CN(CCN1C2=CC(=CC(=N2)C3=NOC(=N3)[C@]4(CCCC5=C4C(=C(S5)N)C#N)C)N6CCN(CC6)C(=O)C=C)C

Canonical SMILES

CC1CN(CCN1C2=CC(=CC(=N2)C3=NOC(=N3)C4(CCCC5=C4C(=C(S5)N)C#N)C)N6CCN(CC6)C(=O)C=C)C

Origin of Product

United States

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